molecular formula C9H6ClNOS B097369 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate CAS No. 19339-58-3

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Cat. No. B097369
Key on ui cas rn: 19339-58-3
M. Wt: 211.67 g/mol
InChI Key: QAENMNOJCRIHAE-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A 25% hydrogen bromide/acetic acid (50 ml) solution was added to a solution of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate (5.15 g, 24.3 mmol) in acetic acid (50 ml), and the mixture was stirred at 130° C. for 2 hours. Water (100 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 4.48 g (67.1%) of the desired product as a solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
67.1%

Identifiers

REACTION_CXSMILES
[BrH:1].C(O)(=O)C.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13](=O)[CH2:14][S:15][C:16]#[N:17].O>C(O)(=O)C>[Br:1][C:16]1[S:15][CH:14]=[C:13]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[Cl:6])[N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Name
Quantity
5.15 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(CSC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC=C(N1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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